5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their potential therapeutic applications . This compound, in particular, has garnered interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of phenylethylamine derivatives with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include temperatures around 100°C and the use of solvents like dimethoxymethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert ketones or aldehydes into alcohols.
Substitution: This can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its neurotoxic effects.
Salsolinol: A tetrahydroisoquinoline derivative with significant biological activity.
Uniqueness
5-Ethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific ethoxy and propyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
5-ethoxy-2-propyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-10-8-13-12(11-15)6-5-7-14(13)16-4-2/h5-7H,3-4,8-11H2,1-2H3 |
InChI Key |
APQOUZSYQFIXIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)C=CC=C2OCC |
Origin of Product |
United States |
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